molecular formula C6H15NO B1216960 Ethanamine, N,N-diethyl-, N-oxide CAS No. 2687-45-8

Ethanamine, N,N-diethyl-, N-oxide

Cat. No. B1216960
CAS RN: 2687-45-8
M. Wt: 117.19 g/mol
InChI Key: LFMTUFVYMCDPGY-UHFFFAOYSA-N
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Description

Ethanamine, N,N-diethyl-, N-oxide, also known as triethylamine oxide, is an organic compound with the molecular formula C6H15NO . It is a derivative of ammonia in which two of the hydrogen atoms are replaced by ethyl groups and the third hydrogen atom is replaced by an oxide group .


Molecular Structure Analysis

The molecular structure of Ethanamine, N,N-diethyl-, N-oxide consists of a nitrogen atom bonded to two ethyl groups and an oxide group . The nitrogen atom can bond up to three hydrogens, but in this case, two of the hydrogen atoms from ammonia are replaced by ethyl groups and the third hydrogen atom is replaced by an oxide group .

Scientific Research Applications

  • Metabolism of Methamphetamine : Ethanamine, N,N-diethyl-, N-oxide has been identified as a novel metabolite in the metabolism of methamphetamine. This finding enhances our understanding of the metabolic pathways of methamphetamine and related substances (Baba, Yamada, Oguri, & Yoshimura, 1987).

  • Catalysis in Oxidative Dehydrogenation : Mo–V–Nb mixed oxides, which can be derived from N,N-diethyl-ethanamine N-oxide, show potential as catalysts in the oxidative dehydrogenation of ethane. These compounds exhibit high catalytic activity and selectivity, which is significant for industrial applications (Botella, Nieto, Dejoz, Vázquez, & Martínez-Arias, 2003).

  • Radiolysis of Hydrocarbons and Ammonia : The compound is involved in the radiolysis of mixtures of hydrocarbons and ammonia, leading to the formation of ethylamine. This process is significant in understanding the chemical reactions under radiation exposure (Tokunaga, Hamanoue, Okamoto, & Danno, 1972).

  • Corrosion Inhibition on Mild Steel : Schiff base complexes involving ethanamine derivatives have shown potential in corrosion inhibition on mild steel. This research bridges the gap between coordination chemistry and materials engineering, highlighting a new application in corrosion protection (Das et al., 2017).

  • Breast Tumor-Initiating Cells Targeting : N,N-Diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine (DPPE) has been found to target breast tumor-initiating cells. This discovery provides a new avenue in cancer research, particularly in developing treatments that target these resilient cells in breast cancer (Deng, Liu, Pritchard, Eisen, & Zacksenhaus, 2009).

  • Selective Production of Diethanolamine : Ethanamine derivatives have been used in developing processes for the selective production of diethanolamine using shape-selective zeolite catalysts. This development is significant for industrial-scale production of ethanolamines (Tsuneki, 2010).

Safety And Hazards

Ethanamine, N,N-diethyl-, N-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMTUFVYMCDPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062592
Record name Ethanamine, N,N-diethyl-, N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N,N-diethyl-, N-oxide

CAS RN

2687-45-8
Record name Ethanamine, N,N-diethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylamine-N-oxide
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Record name Ethanamine, N,N-diethyl-, N-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N,N-diethyl-, N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylamine oxide
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Synthesis routes and methods

Procedure details

Triethylamine oxide and diethylmethylhydroxyammonium iodide were prepared in situ starting triethylamine and 30l% by weight aqueous hydrogen peroxide, and hydroxydiethylamine and methyl iodide.
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